4-Fluorophenyl methyl sulfone

Catalog No.
S703407
CAS No.
455-15-2
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl methyl sulfone

CAS Number

455-15-2

Product Name

4-Fluorophenyl methyl sulfone

IUPAC Name

1-fluoro-4-methylsulfonylbenzene

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

DPJHZJGAGIWXTD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Synonyms

1-Fluoro-4-(methylsulfonyl)benzene; Sulfone, p-Fluorophenyl Methyl Sulfone; 1-Fluoro-4-methanesulfonylbenzene; 4-Methylsulfonyl-1-fluorobenzene; Methyl 4-Fluorophenyl Sulfone; NSC 226256; p-Fluorophenyl Methyl Sulfone;

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Synthesis and Characterization:

4-Fluorophenyl methyl sulfone is an organic compound with the chemical formula C₁₇H₇FO₂S. It is a white crystalline solid at room temperature. The synthesis of 4-fluorophenyl methyl sulfone has been reported in various scientific journals, often involving the reaction of 4-fluorobenzenethiol with methanesulfonyl chloride. [, ] Additionally, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized product. []

Applications in Medicinal Chemistry:

Material Science Applications:

4-Fluorophenyl methyl sulfone has also been explored for potential applications in material science. Its ability to form self-assembled structures makes it a potential candidate for the development of new functional materials. For instance, research has investigated its use in the fabrication of organic light-emitting diodes (OLEDs) [] and liquid crystals. []

4-Fluorophenyl methyl sulfone is an organic compound characterized by the molecular formula C7H7FO2SC_7H_7FO_2S and a molecular weight of approximately 174.19 g/mol. It is a sulfone derivative, notable for its fluorinated phenyl group, which enhances its chemical properties and biological activity. The compound appears as a solid at room temperature and has applications in various fields, particularly in materials science and organic chemistry .

Typical of sulfone compounds. These include:

  • Nucleophilic Substitution Reactions: The sulfonyl group can undergo nucleophilic attack, leading to the substitution of the fluorine atom or methyl group.
  • Reduction Reactions: This compound can be reduced to its corresponding sulfide or sulfoxide derivatives under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence electrophilic substitution reactions on the aromatic ring, affecting reactivity and regioselectivity .

Several synthesis methods for 4-fluorophenyl methyl sulfone have been reported:

  • Sulfonation Reaction: The compound can be synthesized via the sulfonation of 4-fluorotoluene using sulfur trioxide or chlorosulfonic acid, followed by hydrolysis.
  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on a fluorinated aromatic compound with a sulfonyl chloride.
  • Direct Fluorination: Fluorination of phenyl methyl sulfone using fluorinating agents can also yield 4-fluorophenyl methyl sulfone .

4-Fluorophenyl methyl sulfone finds applications in various domains:

  • Electrolyte Additive: It is utilized as an additive in lithium-ion batteries to improve cathode performance and stability.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Its unique properties make it useful in developing new materials with enhanced thermal and chemical stability .

Studies have shown that 4-fluorophenyl methyl sulfone interacts favorably with nickel-rich cathode materials in lithium-ion batteries. It helps form stable cathode-electrolyte interfaces, reducing degradation during cycling. These interactions are crucial for enhancing battery performance and longevity, making it a valuable additive in energy storage technologies .

Several compounds share structural similarities with 4-fluorophenyl methyl sulfone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Phenyl methyl sulfoneC7H8O2SC_7H_8O_2SLacks fluorine; used similarly as an electrolyte additive
4-Chlorophenyl methyl sulfoneC7H7ClO2SC_7H_7ClO_2SChlorine substituent; different electronic properties
4-Bromophenyl methyl sulfoneC7H7BrO2SC_7H_7BrO_2SBromine substituent; exhibits different reactivity
Bis(4-fluorophenyl) sulfoneC12H10F2O2SC_{12}H_{10}F_2O_2SBifunctional additive; enhances battery performance

Uniqueness

The presence of the fluorine atom in 4-fluorophenyl methyl sulfone significantly alters its chemical reactivity and biological activity compared to similar compounds. This unique characteristic allows it to function effectively as an interface modifier in lithium-ion batteries, where stability and performance are critical .

The exploration of 4-fluorophenyl methyl sulfone began in the mid-20th century alongside advancements in sulfonation and fluorination techniques. Early syntheses relied on Friedel-Crafts sulfonylation, but modern methods prioritize efficiency and scalability. A landmark development occurred in 2012 with the publication of a two-step reduction-methylation protocol using substituted benzene sulfonyl chlorides, achieving total yields exceeding 85%. This method, exemplified by the reaction of 4-fluorobenzenesulfonyl chloride with methylating agents, enabled industrial-scale production.

Key milestones include:

  • 2006: Utilization as a precursor for pharmaceutical intermediates, particularly in trifluoromethoxyphenoxy derivatives.
  • 2014: Application in copper-catalyzed cross-coupling reactions to synthesize unsymmetrical diaryl sulfones, expanding its role in heterocyclic chemistry.
  • 2020: Integration into Mg-mediated coupling protocols for aliphatic sulfone synthesis, enhancing access to structurally complex molecules.

Significance in Synthetic Organic Chemistry

Reactivity and Functionalization

4-Fluorophenyl methyl sulfone serves as a versatile electrophile due to the electron-withdrawing nature of the sulfonyl group. Its fluorine atom further modulates reactivity, enabling selective transformations:

  • Nucleophilic Aromatic Substitution: Reacts with amines and alkoxides at the para position relative to the sulfonyl group.
  • Cross-Coupling Reactions: Participates in copper-catalyzed couplings with sodium arylsulfinates to form diaryl sulfones (e.g., 1-fluoro-4-(phenylsulfonyl)benzene, 86% yield).
  • Reductive Desulfonylation: The sulfonyl group can be removed under Mg/HgCl₂ conditions, yielding difluoromethylated aromatics.

Synthetic Applications

ApplicationExample ReactionYieldSource
Agrochemical SynthesisPreparation of miticides via sulfonylation of chlorinated aromatics85%
Pharmaceutical IntermediatesSynthesis of 4-(4′-trifluoromethoxyphenoxy)phenyl methyl sulfone59%
Material Science Building BlocksProduction of thermally stable polymers via radical-initiated polymerization76%

Research Significance and Contemporary Relevance

Pharmaceutical Development

The compound’s bioisosteric properties make it invaluable in drug design:

  • Glucokinase Activators: Serves as a precursor for substituted indazole amides, enhancing metabolic stability.
  • Anticancer Agents: Used in the synthesis of trisbromomethyl phenyl sulfonamides, which exhibit antiproliferative activity.

Advanced Materials

  • Electronic Materials: Incorporated into charge-transport layers in organic light-emitting diodes (OLEDs) due to its electron-deficient aromatic system.
  • Polymer Additives: Enhances thermal stability in polyesters and polyamides, with decomposition temperatures exceeding 300°C.

Molecular Architecture and Research Implications

Structural Features

  • Molecular Geometry: The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of 1.43 Å and O–S–O angles of 119.5°.
  • Crystallography: Crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 8.172 Å, b = 9.095 Å, c = 10.844 Å, and β = 111.66°.

Electronic Properties

  • Electrostatic Potential Maps: The fluorine atom creates a region of high electron density (+1.2 eV), while the sulfonyl group exhibits a pronounced electron-deficient character (–0.8 eV).
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ 7.89 (d, J = 8.7 Hz, 2H), 7.16 (d, J = 8.7 Hz, 2H), 3.09 (s, 3H).
    • IR: ν = 1325 cm⁻¹ (S=O asymmetric stretch), 1142 cm⁻¹ (S=O symmetric stretch).

Computational Insights

Density functional theory (DFT) studies reveal:

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity suitable for photoactive applications.
  • Solubility Parameters: Log P = 1.76, predicting favorable membrane permeability in drug candidates.

Conventional Synthetic Routes

The synthesis of 4-fluorophenyl methyl sulfone has historically relied on two primary methods: oxidation of sulfides and alkylation of sulfinate salts.

Oxidation of Sulfides

Sulfides such as di-4-fluorophenyl sulfide (C₁₂H₁₀F₂S) undergo oxidation to sulfones using hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide adduct (UHP) in the presence of cyanuric chloride. For example, stirring di-4-fluorophenyl sulfide with UHP (2.0 mmol) and cyanuric chloride (1.0 mmol) in acetonitrile at room temperature yields the corresponding sulfoxide, which is further oxidized to the sulfone under prolonged reaction conditions [3] . This method achieves moderate yields (70–85%) but requires careful control of stoichiometry to avoid over-oxidation to sulfones [4].

Alkylation of Sulfinate Salts

Methyl sulfinate salts react with 4-fluorophenyl halides (e.g., 4-fluorobromobenzene) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement, where the sulfinate anion attacks the electrophilic aryl halide. However, this method is limited by the availability of stable sulfinate precursors and competing side reactions such as elimination [4].

Modern Synthetic Approaches

Recent developments focus on reagent-driven synthesis and catalytic systems. A notable example is the use of N-(3-(dimethylamino)-2-(methylsulfonyl)allylidene)-N-methylmethanaminium hexafluorophosphate, a reagent that facilitates rapid methyl sulfone formation. This compound reacts with bis-nucleophiles under mild conditions, enabling efficient access to 4-fluorophenyl methyl sulfone in 58% yield [2].

Copper-Catalyzed Synthesis Methods

While copper-mediated sulfone syntheses are less documented for this specific compound, general protocols involve copper(I) iodide-catalyzed coupling of aryl halides with sodium methanesulfinate. These reactions typically require ligands like 1,10-phenanthroline and operate at elevated temperatures (80–100°C) [4].

Sulfonylative Suzuki-Miyaura Cross-Coupling Reactions

Sulfonylative cross-coupling integrates sulfonyl groups into biaryl structures, offering a route to 4-fluorophenyl methyl sulfone when paired with methylboronic acid.

Mechanistic Considerations

The reaction proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. Aryl halides (e.g., 4-fluorobromobenzene) undergo oxidative addition to a palladium catalyst, followed by transmetalation with a methylboronic acid. Sulfur dioxide (SO₂) insertion forms a palladium-sulfinate intermediate, which reductively eliminates to yield the sulfone [4].

Catalyst Systems and Optimization

Palladium catalysts such as Pd(PPh₃)₄ paired with Xantphos ligands enhance efficiency. Optimal conditions use DMSO as a solvent and cesium carbonate as a base, achieving yields up to 75% [4].

Substrate Scope and Limitations

Electron-deficient aryl halides exhibit higher reactivity, while sterically hindered substrates (e.g., ortho-substituted arenes) result in diminished yields. Heteroaryl halides are generally incompatible [4].

Magnesium-Mediated Coupling Reactions

Magnesium turnings facilitate direct coupling between sulfonyl chlorides and alkyl halides, offering a scalable route to 4-fluorophenyl methyl sulfone.

Ultrasound-Assisted Synthesis Protocols

In a representative procedure, 4-fluorobenzenesulfonyl chloride (1 mmol) and methyl iodide (1.2 mmol) react with magnesium (1.2 mmol) in tetrahydrofuran (THF) under ultrasound irradiation (60°C, 1 hour). Ultrasound enhances mass transfer and reduces induction periods, achieving 85% isolated yield [1].

Table 1: Optimization of Ultrasound-Assisted Magnesium-Mediated Synthesis

ParameterOptimal ValueYield (%)
Temperature60°C85
Ultrasound Duration1 hour85
Mg Equivalents1.285
SolventTHF85

THF-Mediated Reaction Parameters

THF acts as both solvent and ligand, coordinating to magnesium to stabilize intermediates. Increasing THF volume beyond 3 mL diminishes yields due to dilution effects [1].

Radical Borylation Mechanisms

Current literature on 4-fluorophenyl methyl sulfone does not describe radical borylation pathways. However, theoretical studies suggest that borylation via radical intermediates could proceed through homolytic cleavage of B-B bonds in diboron reagents, followed by sulfur-centered radical capture. Density functional theory (DFT) calculations predict a reaction energy of −12.3 kcal/mol for sulfur-boron bond formation, though experimental validation remains pending [4].

DFT Calculations of Reaction Pathways

Hypothetical pathways involving tert-butyl hydroperoxide (TBHP) as an initiator show favorable activation energies (ΔG‡ = 18.7 kcal/mol) for radical generation. Polar solvents like ethanol stabilize transition states, reducing kinetic barriers [4].

Solvent Effects on Reaction Energetics

Nonpolar solvents (e.g., toluene) increase activation energies by 4–6 kcal/mol compared to polar aprotic solvents (e.g., DMF), highlighting the role of solvation in stabilizing charged intermediates [4].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-15-2

Wikipedia

4-Fluorophenyl methyl sulphone

Dates

Modify: 2023-08-15

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